molecular formula C5H4BrIN2S B12604672 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine CAS No. 917896-38-9

5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine

Cat. No.: B12604672
CAS No.: 917896-38-9
M. Wt: 330.97 g/mol
InChI Key: BASNIQNFQRGUPN-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine, iodine, and a methylsulfanyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which results in the substitution of the chlorine atom with an iodine atom . Another method includes the use of selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydroiodic Acid: Used for the substitution of chlorine with iodine.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Sulfoxides and Sulfones: Resulting from oxidation of the methylsulfanyl group.

    Bipyrimidines: Produced via cross-coupling reactions.

Scientific Research Applications

5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of bromine, iodine, and methylsulfanyl groups contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine is unique due to the presence of both bromine and iodine atoms along with a methylsulfanyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

917896-38-9

Molecular Formula

C5H4BrIN2S

Molecular Weight

330.97 g/mol

IUPAC Name

5-bromo-2-iodo-4-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4BrIN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3

InChI Key

BASNIQNFQRGUPN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1Br)I

Origin of Product

United States

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